Ampiroxicam

Prodrug validation COX inhibition In vitro pharmacology

Ampiroxicam (CAS 99464-64-9) is a non-acidic piroxicam prodrug that remains GI-inactive until hepatic conversion—unlike direct-acting NSAIDs. Clinically validated: 50% vs 78% endoscopic gastropathy confirms mucosal protection. Delivers equivalent systemic piroxicam with ~40h half-life. Procure for long-term RA/OA models requiring GI safety, surgical preemptive analgesia protocols, or gastropathy mechanism research leveraging differential GSH depletion and microvascular effects. Complete presystemic conversion in humans; note 70% conversion in rat models.

Molecular Formula C20H21N3O7S
Molecular Weight 447.5 g/mol
CAS No. 99464-64-9
Cat. No. B1666017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpiroxicam
CAS99464-64-9
SynonymsAmpiroxicam;  Flucam;  Ampiroxicamum;  CP 65703;  CP-65703; 
Molecular FormulaC20H21N3O7S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24)
InChIKeyLSNWBKACGXCGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ampiroxicam CAS 99464-64-9: Non-Acidic Prodrug of Piroxicam for NSAID Procurement


Ampiroxicam (CAS 99464-64-9) is a non-acidic ether carbonate prodrug of piroxicam, belonging to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It is chemically defined as (±)-4-(1-hydroxyethoxy)-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide ethyl carbonate (ester) 1,1-dioxide, with the molecular formula C20H21N3O7S and molecular weight 447.46 g/mol [2]. Developed to address piroxicam-related gastrointestinal irritation while maintaining therapeutic efficacy, ampiroxicam undergoes complete presystemic conversion to the active metabolite piroxicam following oral administration [1].

Why Ampiroxicam CAS 99464-64-9 Cannot Be Simply Substituted with Generic Piroxicam


Ampiroxicam and piroxicam are not interchangeable despite sharing the same active metabolite. Ampiroxicam is a non-acidic prodrug that lacks detectable prostaglandin synthesis inhibitory activity in vitro, whereas piroxicam is a direct-acting acidic NSAID that inhibits COX enzymes upon contact [1]. This fundamental difference in pre-metabolic pharmacology has direct implications for gastrointestinal safety: ampiroxicam passes through the upper gastrointestinal tract in an inactive form, delaying COX inhibition until after absorption and hepatic conversion, thereby reducing direct topical injury to gastric and duodenal mucosa [1]. Substituting ampiroxicam with generic piroxicam would forfeit this prodrug-mediated gastric-sparing advantage while providing equivalent systemic piroxicam exposure. The selection decision therefore hinges on the quantifiable reduction in gastrointestinal mucosal injury documented in controlled endoscopic studies [2].

Ampiroxicam CAS 99464-64-9 Comparative Evidence: Quantified Differentiation Versus Piroxicam


In Vitro Prostaglandin Synthesis Inhibition: Ampiroxicam Shows No Detectable Activity Versus Piroxicam

Ampiroxicam does not possess detectable prostaglandin synthesis inhibitory activity in vitro, in direct contrast to piroxicam which demonstrates measurable COX inhibition in cell-free assays. This finding establishes that ampiroxicam is a true prodrug requiring in vivo metabolic activation to exert anti-inflammatory effects, whereas piroxicam is pharmacologically active as the parent molecule [1].

Prodrug validation COX inhibition In vitro pharmacology

Oral Bioavailability and Bioequivalence: Ampiroxicam 27 mg Yields Equivalent AUC to Piroxicam 20 mg

In a crossover pharmacokinetic study involving 19 healthy normal subjects, the AUC (area under the curve) values following ampiroxicam 27 mg and piroxicam 20 mg were equal, indicating bioequivalence. Cmax was slightly lower and Tmax slightly longer after ampiroxicam administration compared to piroxicam, consistent with the prodrug requiring absorption and presystemic conversion [1][2].

Pharmacokinetics Bioequivalence Prodrug conversion

Gastrointestinal Mucosal Injury Incidence: 50% for Ampiroxicam Versus 78% for Piroxicam

A controlled double-blind endoscopic study in 19 rheumatic patients evaluated gastroduodenal mucosal damage after 2 weeks of treatment. The incidence of NSAID gastropathy was 50% in subjects administered ampiroxicam, compared with 78% in those administered piroxicam—a relative reduction of 28 percentage points [1].

Gastrointestinal safety Endoscopic evaluation NSAID gastropathy

Gastric Mucosal Microcirculation and GSH Depletion: Weaker Effect of Ampiroxicam Versus Piroxicam

In rat gastric mucosa, ampiroxicam (13.5 mg/kg) caused a significant decrease in reduced glutathione (GSH) content, but this effect was apparently weaker than that of piroxicam (10 mg/kg) and indomethacin (12.5 mg/kg). Local application of ampiroxicam (0.2 mM) on gastric submucosa had little or no effect on collecting venule diameter, whereas piroxicam and indomethacin produced long-lasting venular constriction [1].

Gastric mucosal injury Microcirculation GSH depletion

Species-Dependent Prodrug Conversion: Human Conversion to Piroxicam is Approximately 100%

Bioavailability studies demonstrate that conversion of ampiroxicam to piroxicam is approximately 100% in humans, 90% in dogs, 70% in rats, and 50% in monkeys [1]. After oral administration to humans at clinical doses, there was no detectable portal or systemic exposure to ampiroxicam, indicating that conversion to piroxicam was complete during the absorption process [2].

Species-specific bioavailability Prodrug conversion Preclinical modeling

Optimal Procurement and Application Scenarios for Ampiroxicam CAS 99464-64-9


Clinical Procurement for Rheumatoid Arthritis and Osteoarthritis with Elevated Gastrointestinal Risk

Based on the 50% versus 78% endoscopic gastropathy incidence data [1] and the complete human conversion to piroxicam [2], ampiroxicam is optimally procured for long-term NSAID therapy in rheumatoid arthritis and osteoarthritis patients where gastrointestinal tolerability is a concern. The prodrug design reduces direct gastric mucosal injury while maintaining equivalent systemic piroxicam exposure.

Perioperative Analgesia with Pre-emptive Dosing Advantage

A double-blind randomized controlled study in 120 hand surgery patients demonstrated that preoperative administration of ampiroxicam significantly reduced postoperative pain levels and the need for postoperative analgesia [1]. This supports procurement for surgical settings where pre-emptive NSAID analgesia is indicated, leveraging the long half-life (~40 hours) [2] of the piroxicam metabolite for extended postoperative pain control.

Preclinical Research on Prodrug-Mediated Gastric Protection Mechanisms

The differential effects on gastric mucosal GSH depletion and microvascular constriction—where ampiroxicam showed weaker GSH depletion and minimal venular constriction compared to piroxicam [1]—make this compound valuable for research investigating the mechanisms of NSAID-induced gastropathy and the protective effects of prodrug design. Researchers should note the species-dependent conversion efficiency (70% in rats) when designing animal studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ampiroxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.